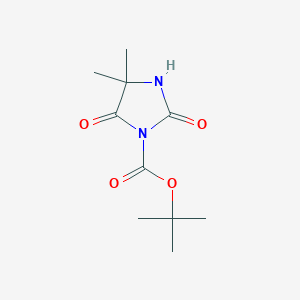

Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate

Description

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader discovery and evolution of hydantoin chemistry, which traces its origins to the pioneering work of Adolf von Baeyer in 1861. Baeyer first isolated hydantoin during his comprehensive study of uric acid, obtaining it through the hydrogenation of allantoin, which provided the etymological foundation for the name hydantoin itself. This foundational discovery established the groundwork for understanding the structural characteristics and synthetic potential of the imidazolidine-2,4-dione core structure that would later inform the development of more complex derivatives such as this compound.

The synthetic methodology for hydantoin derivatives received significant advancement through the work of Friedrich Urech, who synthesized 5-methylhydantoin in 1873 from alanine sulfate and potassium cyanate in what became known as the Urech hydantoin synthesis. This methodological breakthrough demonstrated the feasibility of introducing substituents at specific positions within the hydantoin framework, a principle that would prove crucial for the later development of more sophisticated derivatives. The evolution of synthetic approaches continued with the development of the Bucherer-Bergs reaction, which emerged as one of the most convenient general methods for the preparation of 5-substituted and 5,5-disubstituted hydantoins. This multicomponent reaction involves the treatment of aldehydes or ketones with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures, typically 60-70 degrees Celsius, to produce hydantoins directly.

The specific development of this compound represents a more recent advancement in hydantoin chemistry, reflecting the sophisticated understanding of structure-activity relationships and the demand for specialized building blocks in modern pharmaceutical synthesis. The compound was first documented in chemical databases in 2011, indicating its relatively recent emergence as a recognized synthetic intermediate. The incorporation of the tert-butyl carboxylate protecting group reflects contemporary synthetic strategies that prioritize orthogonal protection schemes and mild deprotection conditions, making this compound particularly valuable in multi-step synthetic sequences where selectivity and functional group tolerance are paramount considerations.

Classification within Imidazolidine Derivatives

This compound occupies a distinct position within the imidazolidine family of heterocyclic compounds, which are characterized by their five-membered ring structure containing two nitrogen atoms. Imidazolidines are formally derived by the addition of four hydrogen atoms to imidazole, with the intermediate resulting from the addition of only two hydrogen atoms being called imidazoline. The classification of this compound specifically places it within the subset of 2,5-dioxoimidazolidines, also known as hydantoins, which represent oxidized derivatives of the parent imidazolidine structure.

The structural classification of this compound can be understood through multiple organizational frameworks. From a functional group perspective, the compound is classified as both a diketone and an ester, reflecting the presence of two carbonyl groups within the ring system and the carboxylate ester functionality. The 4,4-dimethyl substitution pattern places this compound within the category of gem-disubstituted hydantoins, where both substituents are located on the same carbon atom, specifically at the C-4 position of the imidazolidine ring. This substitution pattern is significant because it introduces conformational constraints and steric effects that can influence both the chemical reactivity and biological activity of the molecule.

Within the broader context of heterocyclic chemistry, this compound is categorized as a nitrogen-containing heterocycle, specifically falling under the classification of diazoles due to the presence of two nitrogen atoms in the five-membered ring. The compound's structural features align it with the general class of cyclic aminals, which are characterized by their nitrogen-containing ring structures formed through the condensation of amines with carbonyl compounds. This classification is particularly relevant when considering the synthetic pathways and reaction mechanisms involved in the compound's preparation and subsequent transformations.

The following table summarizes the key classification parameters for this compound:

| Classification Category | Specific Classification | Structural Basis |

|---|---|---|

| Ring System | Five-membered heterocycle | Imidazolidine core |

| Heteroatom Content | Diazole | Two nitrogen atoms |

| Oxidation State | Hydantoin (2,5-dioxoimidazolidine) | Two carbonyl groups |

| Substitution Pattern | 4,4-Dimethyl derivative | Gem-dimethyl substitution |

| Functional Groups | Diketone-ester | Carbonyl and carboxylate ester |

| Protecting Group | Tert-butyl carboxylate | Acid-labile protection |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple domains, reflecting its versatility as both a synthetic intermediate and a structural motif in drug discovery. Recent investigations have demonstrated the potential of hydantoin-based compounds as antimicrobial peptide mimics, with research showing that the heterocyclic scaffold has a strong influence on the hemolytic activity of compounds and identifying the hydantoin scaffold as a promising template for drug lead development. This research involved the analysis of tetrasubstituted, cationic, amphipathic heterocycles and found that 19 of 20 hydantoin derivatives studied exhibited very low hemolytic toxicity, with three lead structures displaying minimum inhibitory concentration values as low as 1 microgram per milliliter against Gram-positive bacteria and 4-16 micrograms per milliliter against Gram-negative bacteria.

The compound's role in peptidomimetic research has been particularly noteworthy, with systematic studies demonstrating the synthesis of enantiomerically pure, systematically substituted hydantoins as structural privileged universal mimetic scaffolds. These investigations have revealed that hydantoin-based peptidomimetics can be synthesized using operationally simple and time-saving liquid-liquid acid/base extractions that do not require further chromatographic purification, making them suitable for combinatorial synthesis and high-throughput screening programs. The research has shown that key substituents can be introduced using commercially available aldehydes and amines through conventional synthetic protocols, including reductive amination and coupling reactions.

The mechanistic understanding of hydantoin chemistry has also been advanced through comprehensive studies of the Bucherer-Bergs multicomponent synthesis, which has provided insights into the formation pathways and stereochemical considerations of these heterocyclic systems. Research has elucidated that the reaction mechanism involves the formation of cyanohydrins and alpha-amino nitriles as intermediates, with subsequent cyclization proceeding through either N-substituted carbamic acid or carbamide intermediates. This mechanistic knowledge has enabled the development of improved synthetic protocols and has informed the design of new hydantoin derivatives with enhanced properties.

The significance of this compound is further underscored by its utility in the synthesis of complex molecular architectures, such as spiro-hydantoin derivatives that have found applications in peptide chemistry. Research has shown that compounds such as 1-tert-butoxycarbonyl-piperidine-4-spiro-5'-[1',3'-bis-tert-butoxycarbonyl]hydantoin serve as cyclic alpha,alpha-disubstituted amino acids for the preparation of water-soluble highly helical peptides. These applications demonstrate the broader impact of hydantoin chemistry in structural biology and peptide engineering, where the conformational constraints imposed by the hydantoin ring system can be exploited to design peptides with defined secondary structures.

Nomenclature and Identification Parameters

The nomenclature and identification of this compound follows established conventions for heterocyclic compounds while incorporating specific descriptors that reflect its unique structural features. The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes each structural element in a hierarchical manner. The nomenclature begins with the protecting group (tert-butyl), followed by the substitution pattern (4,4-dimethyl), the oxidation state descriptor (2,5-dioxo), the core heterocycle (imidazolidine), and finally the functional group location and type (1-carboxylate).

The compound's identification in chemical databases and regulatory systems is facilitated by several standardized identifiers that provide unique molecular descriptors. The Chemical Abstracts Service registry number for this compound is 1311315-08-8, which serves as the primary identifier in most chemical databases and commercial catalogs. The European Community number 994-867-0 provides an additional regulatory identifier that is particularly relevant for commercial and regulatory purposes within European Union jurisdictions. The PubChem Compound Identifier is 52908325, which links the compound to comprehensive databases containing structural, chemical, and biological property information.

Structural identification of the compound is further facilitated by standardized molecular descriptors that encode three-dimensional structural information in linear text formats. The Simplified Molecular Input Line Entry System representation is CC1(C(=O)N(C(=O)N1)C(=O)OC(C)(C)C)C, which provides a compact notation that can be used for database searches and computational analysis. The International Chemical Identifier is InChI=1S/C10H16N2O4/c1-9(2,3)16-8(15)12-6(13)10(4,5)11-7(12)14/h1-5H3,(H,11,14), offering a more detailed structural description that includes connectivity and stereochemical information. The corresponding International Chemical Identifier Key is RFVANDZJOBPDSN-UHFFFAOYSA-N, which serves as a shortened, fixed-length identifier derived from the full International Chemical Identifier.

The molecular formula C10H16N2O4 provides the elemental composition, indicating the presence of ten carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The molecular weight of 228.24 grams per mole is a fundamental physical property that is essential for stoichiometric calculations and analytical method development. These identification parameters collectively provide a comprehensive framework for the unambiguous identification and characterization of this compound across different scientific and commercial contexts.

The following table summarizes the complete identification parameters for this compound:

| Parameter Type | Identifier | Value |

|---|---|---|

| IUPAC Name | Systematic nomenclature | This compound |

| CAS Registry Number | Chemical Abstracts Service | 1311315-08-8 |

| EC Number | European Community | 994-867-0 |

| PubChem CID | Database identifier | 52908325 |

| Molecular Formula | Elemental composition | C10H16N2O4 |

| Molecular Weight | Molecular mass | 228.24 g/mol |

| SMILES | Linear notation | CC1(C(=O)N(C(=O)N1)C(=O)OC(C)(C)C)C |

| InChI | Structural identifier | InChI=1S/C10H16N2O4/c1-9(2,3)16-8(15)12-6(13)10(4,5)11-7(12)14/h1-5H3,(H,11,14) |

| InChIKey | Shortened identifier | RFVANDZJOBPDSN-UHFFFAOYSA-N |

Properties

IUPAC Name |

tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-9(2,3)16-8(15)12-6(13)10(4,5)11-7(12)14/h1-5H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVANDZJOBPDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate typically involves the reaction of tert-butyl isocyanate with 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different imidazolidine derivatives .

Scientific Research Applications

Synthetic Chemistry

Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate serves as a valuable building block in organic synthesis. Its structure allows for the introduction of various functional groups through nucleophilic substitution reactions. This makes it particularly useful in the development of pharmaceuticals and agrochemicals.

Drug Development

The compound has been investigated for its potential as a precursor in the synthesis of biologically active molecules. Its ability to form derivatives with enhanced pharmacological properties is of particular interest in medicinal chemistry. Research has shown that modifications to the imidazolidine ring can lead to compounds with improved efficacy against specific biological targets.

Material Science

In material science, this compound has been explored for its role in creating polymeric materials with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites.

Biochemistry

This compound has potential applications in biochemistry as a reagent for studying enzyme mechanisms. Its structural features allow it to interact with various biomolecules, providing insights into enzyme kinetics and inhibition.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Synthesis of Antiviral Agents | Utilization of this compound as a precursor | Demonstrated efficacy in synthesizing compounds that showed antiviral activity against RNA viruses. |

| Polymer Composite Development | Investigation of mechanical properties of polymers incorporating the compound | Resulted in composites with enhanced tensile strength and thermal resistance compared to traditional polymers. |

| Enzyme Inhibition Studies | Role of the compound as an inhibitor of specific enzymes | Found to significantly inhibit enzyme activity, suggesting potential therapeutic applications in disease modulation. |

Mechanism of Action

The mechanism of action of tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences :

- The target compound’s dioxoimidazolidine core contrasts with the indole () and oxazolidine () systems. The dioxo group increases electrophilicity, enabling nucleophilic additions, while oxazolidines are prone to ring-opening reactions .

- Steric effects from the 4,4-dimethyl groups in the target compound may hinder reactivity compared to the less hindered oxazolidine in .

Protecting Group Utility :

- All three compounds employ the tert-butyl carbamate group, but its stability varies with the heterocycle. For example, indole derivatives () often require acidic conditions for Boc deprotection, whereas oxazolidines () may tolerate milder conditions .

Spectral Data :

- The target compound lacks reported NMR data in the evidence. However, the indole derivative () shows characteristic aromatic proton signals (δ 6.80–7.60) and a carbonyl peak at δ 170.1 ppm in ¹³C NMR, which aligns with carbamate functionality .

Biological Activity

Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate (CAS No. 1311315-08-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₀H₁₆N₂O₄

- Molecular Weight : 228.25 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that imidazolidine derivatives can inhibit the growth of various bacterial strains. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. In vitro studies suggest that this compound can scavenge free radicals effectively, potentially contributing to its protective effects against oxidative damage.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Membrane Disruption : It could alter the permeability of microbial cell membranes, leading to cell lysis.

- Free Radical Scavenging : By donating electrons to free radicals, it stabilizes them and prevents cellular damage.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various imidazolidine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited inhibitory concentrations comparable to established antibiotics.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Antioxidant Study

Another study focused on assessing the antioxidant capacity of the compound using DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging assay. The findings revealed a significant reduction in DPPH radical concentration when treated with this compound.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using tert-butyl carbamate derivatives. For example, analogous imidazolidine syntheses involve coupling tert-butyl-protected intermediates with diketones under mild conditions. Solvents like tetrahydrofuran (THF) and catalysts such as triethylamine are critical for achieving high yields . Optimization via factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) is recommended to balance reaction efficiency and purity .

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and carbonyl resonances (δ ~160-180 ppm). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (stretching bands ~1700 cm⁻¹ for carbonyl groups) are essential for verifying molecular weight and functional groups. Purity can be assessed via HPLC with a C18 column and acetonitrile/water gradients .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : The compound is sensitive to hydrolysis due to the labile tert-butyloxycarbonyl (Boc) group. Store under inert gas (argon or nitrogen) at –20°C in amber glass to prevent photodegradation. Stability tests under varying pH (e.g., aqueous NaOH for hydrolysis studies) reveal rapid decomposition in acidic/basic conditions, necessitating neutral buffers during experimental use .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism in the imidazolidine-dione core or solvent-dependent conformational changes. Employ variable-temperature NMR and computational modeling (DFT calculations) to identify dominant tautomers. Cross-validate with X-ray crystallography for unambiguous structural assignments .

Q. What experimental strategies are effective for studying the compound’s role in medicinal chemistry (e.g., as a protease inhibitor scaffold)?

- Methodological Answer : Incorporate the compound into structure-activity relationship (SAR) studies by functionalizing the imidazolidine ring. For example, introduce substituents at the 4,4-dimethyl positions to modulate steric effects. Use enzyme inhibition assays (e.g., fluorescence-based kinetics) to evaluate binding affinity. Molecular docking simulations against target proteins (e.g., HIV-1 protease) can guide rational design .

Q. What methodologies are suitable for investigating the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butyl group can hinder reactivity in palladium-catalyzed couplings. Replace the Boc group with a more labile protecting group (e.g., Fmoc) or employ microwave-assisted conditions to enhance reaction rates. Monitor intermediates via LC-MS and isolate products using flash chromatography with ethyl acetate/hexane gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.